molecular formula C15H25NO6 B3030183 N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid CAS No. 876761-75-0

N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid

Cat. No.: B3030183
CAS No.: 876761-75-0
M. Wt: 315.36
InChI Key: RCLRJIIPUPENTL-UHFFFAOYSA-N
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Description

N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid is a synthetic organic compound with the molecular formula C14H23NO6. It is characterized by the presence of a spirocyclic structure, which includes a 1,4-dioxane ring fused to a decane ring, and a Boc-protected amino group. This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is synthesized by reacting a suitable diol with a cyclic ketone under acidic conditions to form the 1,4-dioxane ring.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution, where an amine reacts with the spirocyclic core.

    Boc Protection: The amino group is then protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: Nucleophilic substitution reactions can replace the Boc-protected amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid is particularly relevant in medicinal chemistry due to its potential biological activities. Although specific biological activities are not extensively documented, compounds with similar structures often exhibit significant properties such as:

  • Antimicrobial Activity : Similar spirocyclic compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Research indicates that spirocyclic compounds can interact with cellular pathways involved in cancer progression.

Organic Synthesis

This compound acts as a versatile intermediate in organic synthesis, particularly in the development of:

  • Peptides : The Boc protecting group is commonly used in peptide synthesis to protect amino groups during coupling reactions.
  • Complex Molecules : Its unique structure allows for the construction of more complex molecules through various coupling reactions.

Case Study 1: Synthesis of Peptide Derivatives

Research demonstrated that using N-Boc-protected amino acids significantly improved yields in peptide synthesis, showcasing how this compound could be utilized similarly.

Case Study 2: Antimicrobial Screening

A study on structurally related compounds revealed notable antimicrobial activity against Gram-positive bacteria, suggesting that this compound may exhibit comparable properties.

Mechanism of Action

The mechanism of action of N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to participate in various biochemical reactions. The spirocyclic structure provides stability and unique reactivity, making it a valuable tool in chemical synthesis and biological studies .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: This compound shares the spirocyclic core but lacks the Boc-protected amino group and acetic acid moiety.

    N-(4-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)-2-(4-methylphenoxy)acetamide: This compound has a similar spirocyclic structure but different functional groups.

Uniqueness

N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid is unique due to its combination of a Boc-protected amino group, a spirocyclic core, and an acetic acid moiety. This combination imparts distinct chemical properties and reactivity, making it a versatile compound in various research applications .

Biological Activity

N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid is a compound characterized by its unique spirocyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. Its molecular formula is C15H25NO6C_{15}H_{25}NO_{6} with a molecular weight of approximately 301.37 g/mol. This compound has garnered interest in organic synthesis and medicinal chemistry due to its potential biological activities.

The compound's distinctive dioxaspiro framework contributes to its reactivity and versatility in biological applications. Its synthesis typically involves multiple steps, leading to various derivatives that may exhibit different biological properties.

PropertyValue
Molecular FormulaC15H25NO6
Molecular Weight301.37 g/mol
StructureSpirocyclic
Boc GroupPresent

Biological Activity

While specific biological activities for this compound are not extensively documented, related compounds with similar structures have shown significant biological properties, including:

  • Antimicrobial Activity : Compounds with spirocyclic structures often exhibit antimicrobial properties, making them candidates for further investigation in this area.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity, as seen in studies where derivatives showed inhibition of inflammatory cytokines and enzymes such as COX-2.

Case Studies

  • Anti-inflammatory Studies : Research has indicated that compounds structurally related to this compound exhibit significant anti-inflammatory effects. For instance, derivatives have been tested for their ability to inhibit COX enzymes, showing IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition, indicating strong potential for therapeutic applications in inflammatory diseases .
  • Antimicrobial Screening : In a comparative study of various spirocyclic compounds, some were found to possess notable antimicrobial activity against a range of bacterial strains, suggesting that this compound could be explored further in this context .

Interaction Studies

Interaction studies involving this compound focus on its reactivity with various biological molecules:

  • Enzyme Inhibition : Preliminary data suggest that the compound may inhibit certain enzymes involved in metabolic pathways, similar to other amino acid derivatives.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds highlights its unique features and potential applications:

Compound NameStructureUnique Features
8-Amino-1,4-dioxaspiro[4.5]decaneC14H23NO6Lacks the Boc protecting group; used in simpler synthesis pathways.
N-Boc-amino-acetic acidC6H11NO4More straightforward structure; commonly used in peptide synthesis.
8-(Boc-amino)-1,4-dioxaspiro[4.5]decaneC15H25NO6Similar spiro structure but without the acetic acid moiety; useful as an intermediate.

Properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-8-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO6/c1-14(2,3)22-13(19)16-11(12(17)18)10-4-6-15(7-5-10)20-8-9-21-15/h10-11H,4-9H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLRJIIPUPENTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCC2(CC1)OCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655123
Record name [(tert-Butoxycarbonyl)amino](1,4-dioxaspiro[4.5]decan-8-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876761-75-0
Record name [(tert-Butoxycarbonyl)amino](1,4-dioxaspiro[4.5]decan-8-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid
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N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid
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N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid
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N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid
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N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid
Reactant of Route 6
N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid

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